molecular formula C15H16N6OS B2991559 1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034509-35-6

1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2991559
CAS No.: 2034509-35-6
M. Wt: 328.39
InChI Key: KULCKESZABODRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrazine-substituted imidazole core and a thiophen-2-ylmethyl group. Its molecular formula is C₁₇H₁₈N₆O₂ (MW: 338.36 g/mol), with the CAS number 2034234-46-1 . The structure combines a pyrazine ring (a nitrogen-rich heterocycle) with a 1H-imidazole moiety, linked via an ethyl spacer to a urea functional group. The thiophen-2-ylmethyl substituent introduces sulfur-containing aromaticity, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

1-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(20-10-12-2-1-9-23-12)19-6-8-21-7-5-18-14(21)13-11-16-3-4-17-13/h1-5,7,9,11H,6,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULCKESZABODRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a unique structural framework that includes:

  • Pyrazine ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Imidazole moiety : Known for its role in enzyme catalysis and receptor binding.
  • Thiophene ring : Enhances the aromatic character and may influence pharmacokinetics.

The molecular formula for this compound is C13H15N5O2SC_{13}H_{15}N_{5}O_{2}S, with a molecular weight of approximately 293.35 g/mol.

Preliminary studies suggest that the compound may act as an antagonist at certain adenosine receptors, which are involved in various physiological processes including neurotransmission and inflammation . The intricate combination of heterocycles in its structure may confer selectivity toward specific biological pathways, enhancing its therapeutic potential.

Pharmacological Studies

Recent evaluations have demonstrated that derivatives of pyrazolyl-urea, closely related to our compound of interest, exhibit significant biological activities:

  • Inhibition of Chemotaxis : Compounds such as STIRUR 41 have shown strong inhibitory effects on interleukin 8-induced chemotaxis in human neutrophils, indicating potential anti-inflammatory properties .
  • Anti-cancer Potential : The same studies indicated that these compounds could inhibit the ability of neuroblastoma cells to form vascular-like structures, suggesting a role in tumor angiogenesis inhibition .
  • Receptor Interaction : The presence of imidazole and pyrazine groups suggests that the compound may interact with various receptors and enzymes, potentially modulating signaling pathways involved in cancer progression and inflammation .

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
STIRUR 41Inhibition of Neutrophil ChemotaxisStrong inhibition of IL-8 induced migration
Pyrazolyl-Urea DerivativesAnti-cancer ActivityInhibition of vascular mimicry in neuroblastoma cells
General DerivativesReceptor AntagonismPotential interaction with adenosine receptors

Detailed Research Findings

  • Neutrophil Migration Studies : Research indicates that pyrazolyl derivatives can significantly reduce neutrophil migration, which is critical in inflammatory responses. This suggests a potential therapeutic application in inflammatory diseases .
  • Cancer Cell Line Evaluations : In vitro studies on neuroblastoma cell lines demonstrated that these compounds did not affect cell viability but inhibited their ability to form structures resembling blood vessels, highlighting their anti-angiogenic properties .
  • Pharmacokinetic Profiles : The unique structural components may also influence the pharmacokinetic behavior of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) characteristics .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share urea/thiourea backbones, nitrogenous heterocycles (imidazole, pyrazole, thiazole), or sulfur-containing aromatic substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
1-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (Target Compound) C₁₇H₁₈N₆O₂ 338.36 Pyrazine, imidazole, thiophen-2-ylmethyl 2034234-46-1
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS 380.40 Pyrazole, thiophen-3-yl, trifluoromethylphenyl 2034495-64-0
1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea C₁₄H₁₅N₅OS₂ 333.40 Thiazole, pyrazole, thiophen-2-ylmethyl 1428364-37-7
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide C₂₁H₂₁FN₆O₃ 424.43 Oxadiazole, fluorophenyl, acetamide Not provided

Structural and Functional Differences

The thiazole-containing analogue () replaces the pyrazine ring with a thiazole-pyrazole hybrid, altering electronic properties and steric bulk .

Substituent Effects :

  • The thiophen-2-ylmethyl group in the target compound and contrasts with the thiophen-3-yl group in , affecting aromatic stacking interactions.
  • The trifluoromethyl group in may improve bioavailability due to its electron-withdrawing nature and resistance to oxidative metabolism .

Urea Linkage Modifications: All compounds retain the urea pharmacophore, critical for hydrogen bonding with biological targets.

Pharmacological and Physicochemical Properties

While explicit pharmacological data for the target compound are unavailable, insights can be extrapolated from analogues:

  • Lipophilicity : The trifluoromethylphenyl group in increases logP compared to the target compound, suggesting enhanced membrane permeability .
  • Metabolic Stability : Pyrazine rings (target compound) are prone to oxidation, whereas pyrazole () and thiazole () systems may offer better stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.